molecular formula C14H16N2O4 B8026970 tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate

tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate

Cat. No.: B8026970
M. Wt: 276.29 g/mol
InChI Key: HATCVXSIXPUDAV-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a methyl group attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 6-methylindole, followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like triethylamine for esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects. Research on this compound may lead to the discovery of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The indole core can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • 6-Methyl-2-nitroindole
  • tert-Butyl 2-nitro-1H-indole-1-carboxylate

Comparison: tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group on the indole ringFor example, tert-butyl 1-indolecarboxylate lacks the nitro group, which limits its use in certain chemical reactions and biological studies .

Properties

IUPAC Name

tert-butyl 6-methyl-2-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-5-6-10-8-12(16(18)19)15(11(10)7-9)13(17)20-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATCVXSIXPUDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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